(R)-1-(4-Chlorophenyl)propan-1-amine

Chiral resolution Enantiomeric excess Quality control

For robust cardiovascular SAR, the (R)-enantiomer (CAS 114853-61-1) is non-negotiable. Generic substitution with the racemate, (S)-form (114853-62-2), or regioisomer 2-(4-chlorophenyl)propan-1-amine is scientifically invalid and leads to failed synthetic routes. This chiral building block provides defined stereochemistry for adrenergic receptor interactions and biocatalytic method development. Procure the verified (R)-isomer to ensure target engagement and data integrity.

Molecular Formula C9H12ClN
Molecular Weight 169.65 g/mol
Cat. No. B11916615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Chlorophenyl)propan-1-amine
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)Cl)N
InChIInChI=1S/C9H12ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1
InChIKeyJAVXFKQNRRUYMG-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(4-Chlorophenyl)propan-1-amine: Chiral Amine Scaffold for Enantioselective Synthesis and Medicinal Chemistry


(R)-1-(4-Chlorophenyl)propan-1-amine (CAS 114853-61-1 free base; 1448902-18-8 hydrochloride) is a chiral primary amine belonging to the substituted phenylamine class . This compound features a stereogenic center at the carbon bearing the amine group, with the (R)-configuration conferring specific spatial orientation critical for structure-activity relationship (SAR) studies and enantioselective applications . Standard commercial specifications include a purity of ≥95% as verified by HPLC, GC, or NMR . Its role as a chiral building block in the synthesis of cardiovascular agents and other bioactive molecules is well documented .

Why (R)-1-(4-Chlorophenyl)propan-1-amine Cannot Be Substituted by Racemic or Regioisomeric Analogs in Research Settings


Generic substitution of (R)-1-(4-chlorophenyl)propan-1-amine with its racemic mixture or regioisomeric variants (e.g., 2-(4-chlorophenyl)propan-1-amine) is not scientifically valid due to stereochemical and positional constraints [1]. The (R)-enantiomer exhibits distinct pharmacokinetic and pharmacodynamic properties compared to the (S)-form, as documented in class-level studies of chiral amines [1]. Furthermore, positional isomers such as 2-(4-chlorophenyl)propan-1-amine (CAS 4806-79-5) differ fundamentally in their amine substitution pattern, altering both reactivity and target engagement . Use of the incorrect stereoisomer or regioisomer can lead to erroneous SAR interpretations, failed synthetic routes, or misleading biological activity profiles. Consequently, sourcing the enantiopure (R)-form is non-negotiable for applications requiring defined stereochemistry.

Quantitative Differentiation Evidence for (R)-1-(4-Chlorophenyl)propan-1-amine


Enantiopurity and Chiral Integrity: A Procurement Critical Metric

The (R)-1-(4-chlorophenyl)propan-1-amine product is specified with a minimum purity of 95% (HPLC, GC, or NMR) . While specific enantiomeric excess (ee) values are not universally disclosed across all vendors, achieving high ee remains a synthetic challenge, necessitating careful vendor selection . The S-enantiomer (CAS 114853-62-2) is also commercially available, but direct comparative biological activity data between the two enantiomers for this specific scaffold are not publicly reported . In the absence of such data, the procurement decision must rely on the vendor's ability to provide batch-specific chiral purity certification.

Chiral resolution Enantiomeric excess Quality control

Structural Distinction from Regioisomeric Analogs

(R)-1-(4-Chlorophenyl)propan-1-amine (propan-1-amine core) differs from its regioisomer 2-(4-chlorophenyl)propan-1-amine (CAS 4806-79-5) in the position of the amine group on the propyl chain . This positional change alters the compound's physicochemical and biological properties. While no direct comparative activity data exist for these specific molecules, class-level studies demonstrate that regioisomeric amines exhibit divergent receptor binding profiles and metabolic stability [1]. For instance, the 1-amine series (primary amine at C1) may show different reactivity towards transaminases compared to the 2-amine series [2].

Regioisomerism Structure-activity relationship Medicinal chemistry

Application as a Chiral Building Block in Medicinal Chemistry

(R)-1-(4-Chlorophenyl)propan-1-amine serves as a chiral amine building block in the synthesis of cardiovascular agents . The (1R)-configuration ensures proper spatial orientation of substituents, critical for achieving optimal binding to adrenergic receptors . While direct comparative data for this specific compound in cardiovascular models are not publicly available, its established use as a chiral scaffold in medicinal chemistry programs distinguishes it from achiral or racemic alternatives that cannot impart stereochemical control [1].

Chiral building block Drug discovery Cardiovascular agents

Key Application Scenarios for (R)-1-(4-Chlorophenyl)propan-1-amine in Academic and Industrial Research


Enantioselective Synthesis of Cardiovascular Drug Candidates

This compound is employed as a chiral amine building block in the synthesis of novel cardiovascular agents . The (R)-configuration provides the requisite stereochemical control for interactions with adrenergic receptors, enabling the construction of enantiomerically pure lead compounds for SAR optimization .

Structure-Activity Relationship (SAR) Studies of Chiral Amines

Researchers utilize (R)-1-(4-chlorophenyl)propan-1-amine as a defined stereoisomer to probe the stereochemical requirements of biological targets . Comparison with the S-enantiomer (CAS 114853-62-2) allows for the determination of eudismic ratios and the identification of stereoselective pharmacophores [1].

Development of Enantioselective Synthetic Methodologies

The compound serves as a model substrate for the development and validation of asymmetric synthetic methods, including transaminase-mediated biocatalysis . Its chiral nature and well-defined structure make it suitable for assessing enantioselectivity and yield in novel catalytic systems .

Quality Control and Reference Standard for Chiral Purity

Given the absence of publicly reported enantiomeric excess (ee) data, this compound can be used as a reference standard for developing and validating chiral HPLC or NMR methods to ensure enantiopurity in custom syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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